![molecular formula C8H4F2N2O2 B1326233 4,6-Difluoro-1H-indazole-3-carboxylic acid CAS No. 885523-11-5](/img/structure/B1326233.png)
4,6-Difluoro-1H-indazole-3-carboxylic acid
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Overview
Description
“4,6-Difluoro-1H-indazole-3-carboxylic acid” is a heterocyclic organic compound with the molecular formula C8H4F2N2O2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring, with two fluorine atoms attached to the 4 and 6 positions of the indazole ring, and a carboxylic acid group attached to the 3 position . The average mass of the molecule is 198.126 Da .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented in the literature. Indazole derivatives are known to participate in a variety of chemical reactions, but the specific reactions involving this compound would depend on the reaction conditions and the presence of other reactants .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The research on 4,6-Difluoro-1H-indazole-3-carboxylic acid and its derivatives often revolves around their chemical synthesis. The synthesis of halogenated indazole carboxylic acids, including difluoro variants, is a subject of interest in medicinal chemistry due to their biological activities. For example, Corsi and Palazzo (1976) synthesized a series of halogenated indazole carboxylic acids, noting their potential antispermatogenic activity (Corsi & Palazzo, 1976).
Crystal Structure and Physical Properties
- Understanding the crystal structure of these compounds is crucial for their application in various fields. Hu Yong-zhou (2008) studied the crystal structure of a similar compound, emphasizing its potential in creating stable crystalline forms with enhanced bioactivity (Hu Yong-zhou, 2008).
Energetic and Structural Analysis
- The energetic and structural analysis of indazole derivatives, including those with carboxylic acid groups, is a key area of research. The study of their enthalpy of formation in different phases provides insights into their stability and reactivity. Orozco-Guareño et al. (2019) performed such an analysis, contributing to the understanding of these compounds' chemical properties (Orozco-Guareño et al., 2019).
Proton Transfer Dynamics
- The study of proton transfer in difluoro-indazoline and indazole compounds provides insights into their chemical behavior, particularly in the solid state. Pérez-Torralba et al. (2010) investigated this aspect, highlighting the rapid intermolecular proton transfer in these compounds (Pérez-Torralba et al., 2010).
Pharmacological Potentials
- While direct information on this compound is limited, studies on related compounds suggest potential pharmacological applications. For example, the synthesis and evaluation of indazole derivatives for their antifungal activity, as demonstrated by Du et al. (2015), indicate a potential area of application for similar compounds (Du et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to therapeutic effects . For example, some indazole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indazole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways could be related to the biological activities mentioned earlier, such as antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Based on the known activities of indazole derivatives, the compound could potentially have a variety of effects, such as antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
4,6-difluoro-1H-indazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSZUYDARDRVGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C(=O)O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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